molecular formula C9H8N2O B11920932 Indolizine-1-carboxamide CAS No. 14759-47-8

Indolizine-1-carboxamide

Cat. No.: B11920932
CAS No.: 14759-47-8
M. Wt: 160.17 g/mol
InChI Key: DHOQDVKLAJQFSP-UHFFFAOYSA-N
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Description

Indolizine-1-carboxamide is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles known for their unique chemical properties and biological activities The structure of this compound consists of a fused pyrrole and pyridine ring system with a carboxamide group attached to the first carbon of the indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-1-carboxamide can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate reagents. For instance, the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones followed by aldol condensation of the pyridinium intermediate is a notable method . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of highly functionalized indolizines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Indolizine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indolizine ring. Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed: The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of indolizine-1-carboxamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication, making them potential candidates for anticancer therapy . The presence of the carboxamide group enhances the compound’s binding affinity to specific molecular targets, thereby increasing its biological efficacy.

Properties

CAS No.

14759-47-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

indolizine-1-carboxamide

InChI

InChI=1S/C9H8N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h1-6H,(H2,10,12)

InChI Key

DHOQDVKLAJQFSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C(=O)N

Origin of Product

United States

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